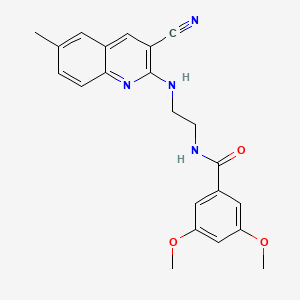
N',N'-bis(2,6-dimethylphenyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1-Bis(2,6-dimethylphenyl)oxalamide is an organic compound with the molecular formula C18H20N2O4. It is known for its applications as an intermediate in organic synthesis and pharmaceutical research. This compound is characterized by its white crystalline powder form and its solubility in common organic solvents such as ketones, alcohols, and ethers .
Preparation Methods
Synthetic Routes and Reaction Conditions
N1,N1-Bis(2,6-dimethylphenyl)oxalamide can be synthesized through the reaction of 2,6-dimethylaniline with diethyl oxalate. The reaction typically occurs under anhydrous conditions in the presence of a suitable solvent. Heating or the use of a catalyst can facilitate the reaction .
Industrial Production Methods
In industrial settings, the synthesis of N1,N1-Bis(2,6-dimethylphenyl)oxalamide follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
N1,N1-Bis(2,6-dimethylphenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxamides.
Reduction: Reduction reactions can convert the oxalamide group into amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents[][3].
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxamides, while reduction can produce amines[3][3].
Scientific Research Applications
N1,N1-Bis(2,6-dimethylphenyl)oxalamide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is used in the study of enzyme inhibitors and other biological processes.
Medicine: It is explored for its potential use in drug development and pharmaceutical research.
Industry: The compound is utilized in the production of colorants for plastics and inks.
Mechanism of Action
The mechanism of action of N1,N1-Bis(2,6-dimethylphenyl)oxalamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with biological pathways, leading to its effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide
- N,N’-Bis(4-hydroxy-2,6-dimethylphenyl)oxamide
- N,N’-Bis(4-hydroxy-2,6-dimethylphenyl)ethanediamide
Uniqueness
N1,N1-Bis(2,6-dimethylphenyl)oxalamide is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its solubility in various organic solvents and its ability to undergo multiple types of chemical reactions make it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C18H20N2O2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N',N'-bis(2,6-dimethylphenyl)oxamide |
InChI |
InChI=1S/C18H20N2O2/c1-11-7-5-8-12(2)15(11)20(18(22)17(19)21)16-13(3)9-6-10-14(16)4/h5-10H,1-4H3,(H2,19,21) |
InChI Key |
BHKWQHZKHFDCJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C2=C(C=CC=C2C)C)C(=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



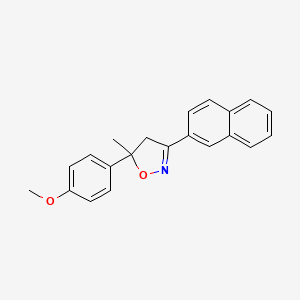
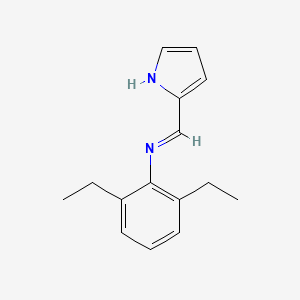
![N-[3-(6-chloro-1,3-benzoxazol-2-yl)-5-methylphenyl]-4-ethoxybenzamide](/img/structure/B12904041.png)
![4-Chloro-5-[(4-fluorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12904044.png)
![Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B12904049.png)
![6-[(Diphosphonomethyl)amino]pyridine-3-carboxylic acid](/img/structure/B12904057.png)
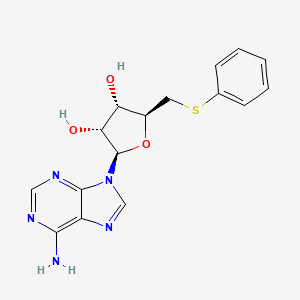
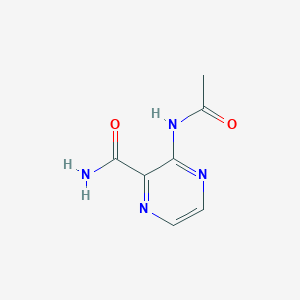
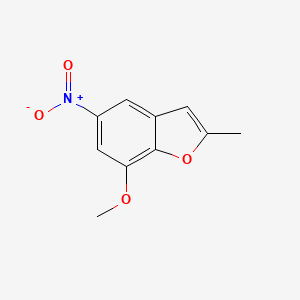
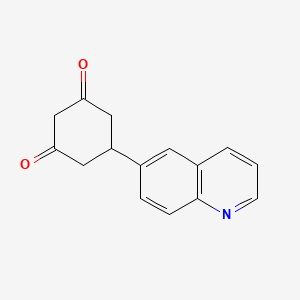
![Imidazo[2,1-b]oxazole, 5,6-dibromo-2,3-dihydro-2-methyl-](/img/structure/B12904084.png)

